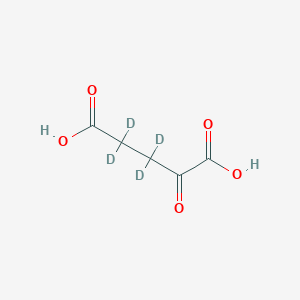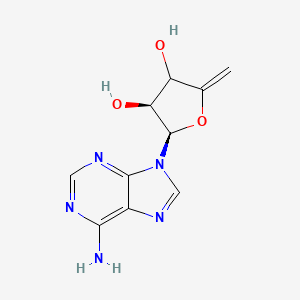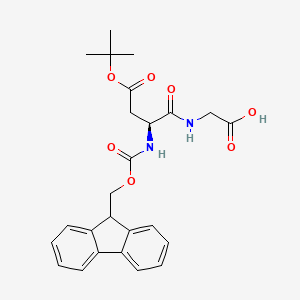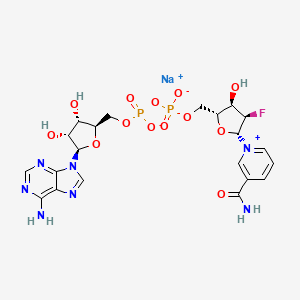
2-Ketoglutaric acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of 2-Ketoglutaric acid, where four hydrogen atoms are replaced by deuteriumThe deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ketoglutaric acid-d4 can be synthesized through several methods. One common approach involves the deuteration of 2-Ketoglutaric acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the compound’s structural integrity .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Recombinant Escherichia coli strains, engineered to overexpress specific enzymes such as L-glutamate oxidase, are used to convert L-glutamic acid into 2-Ketoglutaric acid. The deuterium labeling is then introduced through subsequent chemical reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ketoglutaric acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinyl-CoA in the TCA cycle.
Reduction: It can be reduced to form L-glutamate.
Substitution: It can participate in transamination reactions to form amino acids.
Common Reagents and Conditions:
Oxidation: Typically involves cofactors such as NAD+ or NADP+ and enzymes like isocitrate dehydrogenase.
Reduction: Involves enzymes such as glutamate dehydrogenase and cofactors like NADH.
Substitution: Requires transaminases and amino group donors.
Major Products:
Oxidation: Succinyl-CoA and carbon dioxide.
Reduction: L-glutamate.
Substitution: Various amino acids, depending on the specific transamination reaction.
Applications De Recherche Scientifique
2-Ketoglutaric acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the dynamics of the TCA cycle.
Biology: Helps in studying cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions like cancer and metabolic disorders.
Industry: Used in the production of nutritional supplements and as a precursor for various chemical syntheses
Mécanisme D'action
2-Ketoglutaric acid-d4 exerts its effects primarily through its role in the TCA cycle. It acts as a substrate for various enzymes, including isocitrate dehydrogenase and glutamate dehydrogenase. These enzymes catalyze reactions that are crucial for energy production and amino acid metabolism. Additionally, this compound serves as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which are involved in epigenetic regulation and collagen synthesis .
Comparaison Avec Des Composés Similaires
2-Oxoglutaric acid: The non-deuterated form of 2-Ketoglutaric acid.
Succinic acid: Another intermediate in the TCA cycle.
L-Glutamic acid: A precursor in the synthesis of 2-Ketoglutaric acid
Uniqueness: 2-Ketoglutaric acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C5H6O5 |
|---|---|
Poids moléculaire |
150.12 g/mol |
Nom IUPAC |
2,2,3,3-tetradeuterio-4-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2 |
Clé InChI |
KPGXRSRHYNQIFN-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)C(=O)O)C([2H])([2H])C(=O)O |
SMILES canonique |
C(CC(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)





![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)


